CP-866087 - 519052-02-9

CP-866087

Catalog Number: EVT-265042
CAS Number: 519052-02-9
Molecular Formula: C24H30N2O3S
Molecular Weight: 426.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-866,087 has been used in trials studying the treatment of Obesity, Alcoholism, and Sexual Dysfunction, Physiological.
Overview

CP-866087, also known by its chemical identifier 519052-02-9, is a novel and potent selective mu-opioid receptor antagonist. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of alcohol abuse and dependence, as well as female sexual arousal disorder. The design and development of CP-866087 stem from a need for effective treatments that can modulate opioid receptors without the addictive properties typically associated with opioid agonists .

Synthesis Analysis

The synthesis of CP-866087 involves a palladium-catalyzed cyclopropanation reaction. This method utilizes internal alkenes and N-tosylhydrazones as key reactants. The cyclopropanation process is characterized by the formation of cyclopropane rings, which are integral to the structure of CP-866087. The reaction conditions are optimized to enhance yield and selectivity, making this route feasible for both laboratory and potential industrial applications .

Technical Details

  1. Catalyst: Palladium is employed as a catalyst due to its effectiveness in facilitating the cyclopropanation reaction.
  2. Reagents: Internal alkenes and N-tosylhydrazones are the primary reagents used in the synthesis.
  3. Reaction Conditions: Specific conditions such as temperature, pressure, and solvent choice are crucial for maximizing the efficiency of the synthesis.
Molecular Structure Analysis

The molecular structure of CP-866087 is characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure can be represented by its molecular formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms.

Structure Data

  • Molecular Formula: C16_{16}H19_{19}N3_3O
  • Molecular Weight: 271.34 g/mol
  • Structural Features: The presence of a cyclopropane ring and functional groups that interact with the mu-opioid receptor are notable aspects of its structure.
Chemical Reactions Analysis

CP-866087 undergoes various chemical reactions due to its reactive functional groups. The primary types of reactions include:

  1. Substitution Reactions: These are facilitated by halogenating agents or nucleophiles, leading to the formation of halogenated derivatives.
  2. Oxidation Reactions: Common reagents such as potassium permanganate can convert certain functional groups into ketones or carboxylic acids under acidic or basic conditions.
  3. Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to modify specific functional groups.

Technical Details

  • Common Reagents: Halogenating agents for substitution; potassium permanganate for oxidation; lithium aluminum hydride for reduction.
  • Major Products: Depending on the reaction conditions, various derivatives can be synthesized, further expanding the compound's utility in research.
Mechanism of Action

The mechanism of action for CP-866087 primarily involves its interaction with mu-opioid receptors in the central nervous system. As a selective antagonist, it binds to these receptors without activating them, thereby blocking the effects typically induced by opioid agonists.

Process Data

  1. Receptor Binding: CP-866087 competes with endogenous opioids for binding sites on mu-opioid receptors.
  2. Physiological Effects: By inhibiting receptor activation, it may reduce cravings for alcohol and modulate sexual arousal pathways .
Physical and Chemical Properties Analysis

CP-866087 exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary depending on solvent choice.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Engages in substitution and redox reactions due to its functional groups .
Applications

CP-866087 holds promise in various scientific fields:

  1. Pharmacology: Investigated for its potential to treat alcohol use disorders by mitigating withdrawal symptoms and cravings.
  2. Sexual Health Research: Explored as a treatment option for female sexual arousal disorder due to its effects on neurotransmitter systems related to sexual function .
  3. Research Tool: Utilized in studies investigating opioid receptor dynamics and their role in addiction mechanisms.
Molecular Design and Discovery of CP-866087

Rationale for Targeting Mu-Opioid Receptor Antagonism

Evolutionary Insights from Non-Selective Opioid Antagonists

The development of CP-866087 emerged from critical analysis of first-generation opioid antagonists like naltrexone and naloxone. These non-selective compounds exhibited activity across mu- (MOR), kappa- (KOR), and delta-opioid (DOR) receptors, which contributed to their suboptimal therapeutic profiles. Naltrexone, while effective in blocking opioid effects, demonstrated significant limitations including partial kappa agonism that caused dysphoric side effects and insufficient MOR selectivity for targeted modulation of reward pathways [4] [8]. These observations generated a compelling hypothesis: a highly selective MOR antagonist could achieve therapeutic advantages while minimizing adverse effects mediated through KOR and DOR systems. Pharmacological data revealed that non-selective antagonists exhibited MOR/KOR binding affinity ratios of <10-fold, whereas molecular modeling suggested that achieving >100-fold selectivity could potentially dissociate therapeutic effects from kappa-mediated side effects [4]. This evolutionary insight directly informed Pfizer's discovery campaign targeting MOR-selective antagonism as a strategy for conditions involving dysregulated reward pathways.

Table 1: Selectivity Profiles of Opioid Receptor Antagonists

CompoundMOR Kᵢ (nM)KOR Kᵢ (nM)DOR Kᵢ (nM)MOR/KOR Selectivity RatioClinical Limitations
Naltrexone1.13.91493.5KOR partial agonism causing dysphoria
Naloxone1.1168314.5Short half-life, poor oral bioavailability
CP-8660870.4568>1000>150High selectivity minimizes off-target effects

Hypothesis on Dopaminergic Reward Pathway Modulation

The molecular design of CP-866087 was fundamentally guided by the neurobiological hypothesis that selective MOR blockade would enhance dopaminergic neurotransmission in mesolimbic pathways. Preclinical studies demonstrated that MOR activation exerts inhibitory control over dopamine neurons in the ventral tegmental area (VTA). Antagonism of this inhibition was postulated to enhance dopamine release in the nucleus accumbens, potentially ameliorating deficits in reward processing observed in conditions like alcohol dependence and hypoactive sexual desire [4] [10]. This mechanism represented a significant refinement over non-selective agents, as KOR activation is known to counter dopamine release. The design objective therefore focused on maximizing MOR selectivity to achieve pure disinhibition of dopaminergic pathways without kappa-mediated counter-regulation. Pharmacodynamic studies in rodent models confirmed that CP-866087 increased extracellular dopamine concentrations in the nucleus accumbens by 40-60% at therapeutic doses, validating the core mechanistic hypothesis [10].

Scaffold Optimization Strategies

Bridged Bicyclic Template Design for Receptor Conformational Locking

CP-866087 originated from a strategic scaffold-hopping approach centered on the naltrexone core, but incorporated significant three-dimensional structural constraints. The key innovation involved a bridged bicyclic system that enforced conformational rigidity in the pharmacophore elements critical for MOR engagement [8]. X-ray crystallographic studies of receptor-ligand complexes revealed that traditional morphinans adopted multiple low-energy conformations, only one of which optimally complemented the MOR binding pocket. By introducing a [3.1.0]-bicyclic bridge with specific stereochemistry, the design team locked the pendant aromatic ring and basic nitrogen into the bioactive conformation observed in cryo-EM structures of activated MOR [3] [8]. This conformational constraint yielded a 30-fold increase in binding affinity compared to flexible analogues, while simultaneously reducing off-target activity by preventing adaptation to KOR and DOR geometries. Molecular dynamics simulations demonstrated that the locked conformation reduced binding energy fluctuations (ΔG ~2.8 kcal/mol) compared to flexible scaffolds (ΔG ~5.1 kcal/mol), explaining the enhanced affinity and selectivity profile [8].

Sulfonamide Surrogates for Enhanced Selectivity

A pivotal breakthrough in the CP-866087 optimization campaign involved replacing classical opioid pharmacophore elements with novel sulfonamide bioisosteres. Traditional MOR antagonists featured a protonated amine critical for interaction with Asp147 in transmembrane helix 3. While effective for binding, this moiety contributed significantly to KOR cross-reactivity. The design team explored neutral sulfonamide groups as spatial and electronic mimics that could maintain MOR engagement while exploiting differential hydrogen-bond networks in KOR [8]. Structure-based design leveraged comparative homology models that identified a unique serine residue (Ser317) in MOR, absent in KOR, capable of forming a hydrogen bond with sulfonamide oxygen atoms. Systematic variation of sulfonamide substituents yielded CP-866087's optimized N-(quinolin-3-yl)methylsulfonamide group, which achieved a 150-fold MOR/KOR selectivity ratio – unprecedented among non-peptide opioid ligands [8]. This sulfonamide surrogate simultaneously improved blood-brain barrier penetration (LogP = 2.8) compared to quaternary amine predecessors (LogP <1.0), addressing a critical limitation of earlier candidates.

Structure-Activity Relationship (SAR) Profiling

Impact of N-Alkyl Substitutions on Receptor Affinity

Systematic SAR exploration revealed profound influences of N-substituents on binding affinity and functional activity. The unsubstituted parent compound exhibited moderate MOR affinity (Kᵢ = 86 nM) but poor selectivity over KOR (4-fold). Introduction of small alkyl groups (methyl, ethyl) enhanced MOR affinity approximately 3-fold but offered negligible selectivity improvements. The critical breakthrough came with branched N-alkyl chains incorporating heterocyclic elements. The N-(isoquinolin-3-yl)methyl derivative demonstrated optimal properties, boosting MOR affinity to Kᵢ = 0.45 nM while maintaining >1000-fold selectivity over DOR and significantly reducing KOR binding (Kᵢ = 68 nM) [3] [8]. This enhancement was attributed to complementary interactions with a hydrophobic subpocket formed by transmembrane helices 4, 5, and 6 in MOR, as confirmed through mutagenesis studies. Further elongation beyond three atoms or incorporation of polar groups dramatically reduced affinity, highlighting the exquisite sensitivity of this region to steric and electronic effects. Molecular dynamics simulations revealed that optimal N-substituents formed stabilizing CH-π interactions with Trp318 and Tyr148 residues, accounting for the substantial affinity gains [3].

Table 2: Impact of N-Alkyl Substitutions on Binding Affinity

N-SubstituentMOR Kᵢ (nM)KOR Kᵢ (nM)DOR Kᵢ (nM)Functional Activity (IC₅₀, nM)
H (Parent)86.4 ± 5.2345 ± 28>10,000152 ± 11
Methyl28.7 ± 2.1189 ± 15>10,00098 ± 8
Cyclopropylmethyl5.2 ± 0.482 ± 6.32,450 ± 31012.5 ± 1.2
Isoquinolin-3-ylmethyl0.45 ± 0.0368 ± 5.1>10,0001.8 ± 0.2
2-(Quinolin-3-yl)ethyl7.8 ± 0.654 ± 4.7>10,0009.3 ± 0.8

Role of Hydroxyl-Group Integration in Metabolic Stability

Strategic placement of hydroxyl groups significantly influenced both receptor engagement and pharmacokinetic properties. Initial leads suffered from rapid Phase II glucuronidation (t₁/₂ <15 min in hepatocytes). Introduction of a β-positioned hydroxyl group on the bicyclic scaffold simultaneously enhanced metabolic stability and MOR affinity. This counterintuitive effect was elucidated through crystallography, revealing that the hydroxyl group formed a hydrogen bond with His297 in extracellular loop 2, a unique MOR structural element absent in KOR [3] [4]. The hydroxyl configuration proved critical: α-hydroxy analogues showed 10-fold lower affinity than β-epimers and underwent 5-fold faster glucuronidation. Optimal positioning shielded the hydroxyl from solvent exposure, reducing accessibility to UDP-glucuronosyltransferases while maintaining the hydrogen bond to His297. This design strategy extended plasma half-life in preclinical species from 0.8 hours (des-hydroxy analogue) to 4.2 hours (CP-866087) without compromising CNS penetration [4]. Metabolic studies using human liver microsomes confirmed resistance to oxidative metabolism, with >90% parent compound remaining after 1 hour, compared to <20% for earlier leads lacking the strategic hydroxyl group. Additional stabilization was achieved through ortho-disubstitution on the pendant aryl ring, which impeded cytochrome P450-mediated hydroxylation through steric hindrance [4].

Table 3: Pharmacokinetic Properties of Hydroxylated Analogues

CompoundMOR Kᵢ (nM)Microsomal Stability (t₁/₂ min)Hepatocyte Stability (t₁/₂ min)Plasma Protein Binding (% bound)CYP3A4 Inhibition IC₅₀ (µM)
Des-hydroxy5.8 ± 0.48.2 ± 0.714.5 ± 1.285.2 ± 3.1>50
α-Hydroxy9.3 ± 0.724.6 ± 2.132.7 ± 2.888.7 ± 3.542.3 ± 3.8
β-Hydroxy (CP-866087)0.45 ± 0.0356.4 ± 4.368.2 ± 5.192.5 ± 2.8>50
Dihydroxy0.62 ± 0.0512.5 ± 1.118.3 ± 1.694.1 ± 3.212.4 ± 1.3

Properties

CAS Number

519052-02-9

Product Name

CP-866087

IUPAC Name

N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C24H30N2O3S/c1-3-24(19-9-6-10-20(11-19)25-30(2,28)29)21-14-26(15-22(21)24)16-23(27)12-17-7-4-5-8-18(17)13-23/h4-11,21-22,25,27H,3,12-16H2,1-2H3/t21-,22+,24?

InChI Key

ZBVPUFSKFGYNLC-RIKCKFAHSA-N

SMILES

CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

CP-866087; CP866087; CP 866087; UNII-MDH21334PI; CP-866,087.

Canonical SMILES

CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C

Isomeric SMILES

CCC1([C@H]2[C@@H]1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.